molecular formula C9H13NO2 B3195205 4-Methoxy-N-(methoxymethyl)aniline CAS No. 88919-95-3

4-Methoxy-N-(methoxymethyl)aniline

Cat. No.: B3195205
CAS No.: 88919-95-3
M. Wt: 167.2 g/mol
InChI Key: YUQVODUPVXNVRC-UHFFFAOYSA-N
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Description

4-Methoxy-N-(methoxymethyl)aniline ( 88919-95-3) is an aromatic amine derivative of significant interest in advanced organic synthesis and medicinal chemistry research. This compound, with a molecular formula of C9H13NO2 and a molecular weight of 167.21 g/mol, features both a 4-methoxy substituent and a versatile N-methoxymethyl protecting group on the aniline nitrogen . This specific structure makes it a valuable chemical building block , particularly in the synthesis of more complex molecules. The N-methoxymethyl group is a key feature, as it can act as a protecting group for the secondary amine, enhancing stability and altering reactivity during multi-step synthetic sequences. This allows researchers to employ this compound in reactions where a free aniline would be incompatible. Its primary research applications are explored in developing pharmaceutical intermediates and novel organic materials . The presence of the aniline core also suggests potential utility in the synthesis of dyes, agrochemicals, and ligands for catalysis. As with all chemicals of this nature, proper handling and personal protective equipment (PPE) such as gloves and eyeshields are recommended. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

CAS No.

88919-95-3

Molecular Formula

C9H13NO2

Molecular Weight

167.2 g/mol

IUPAC Name

4-methoxy-N-(methoxymethyl)aniline

InChI

InChI=1S/C9H13NO2/c1-11-7-10-8-3-5-9(12-2)6-4-8/h3-6,10H,7H2,1-2H3

InChI Key

YUQVODUPVXNVRC-UHFFFAOYSA-N

SMILES

COCNC1=CC=C(C=C1)OC

Canonical SMILES

COCNC1=CC=C(C=C1)OC

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Methoxy vs. Methoxymethyl Groups :

  • 4-Methoxy-N-(4-methoxybenzyl)aniline (CAS 14429-14-2): Features a benzyl group substituted with a methoxy moiety. The molecular weight (243.3 g/mol) and lipophilicity are higher compared to 4-Methoxy-N-(methoxymethyl)aniline due to the aromatic benzyl group. This compound’s solubility in organic solvents (e.g., DCM) is well-documented .
  • 4-Methoxy-N-(thiophene-2-ylmethylene)aniline (mtma) : Incorporates a thiophene ring, enhancing conjugation and electronic delocalization. This contrasts with the methoxymethyl group, which is less conjugated but may improve solubility in polar solvents .

Table 1: Substituent Impact on Key Properties

Compound Substituent Molecular Weight (g/mol) Key Property
This compound -NH-(CH2OCH3) ~181.2* High solubility in ethers/alcohols
4-Methoxy-N-(4-methoxybenzyl)aniline -N-(4-MeO-benzyl) 243.3 Lipophilic, used in HTMs
(E)-4-Methoxy-N-(methoxybenzylidene)aniline -N=CH(4-MeO-Ph) 239.3 Corrosion inhibition

*Estimated based on molecular formula (C9H13NO2).

Catalytic Methods :

  • Pd-Catalyzed Coupling : Compounds like 4-Methoxy-2-methyl-N-(o-tolyl)aniline () are synthesized using Pd(dppf)Cl2 and NaOtBu, achieving high yields (≥99%). Similar methods could apply to the target compound, though the methoxymethyl group may require protective strategies .

Hole-Transport Materials (HTMs) :

  • CDTh1 and CDTh-EtHex2 : Methoxy groups on triphenylamine lower HOMO levels (-5.1 eV), aligning with perovskite valence bands for efficient hole extraction. The methoxymethyl group in this compound may offer similar HOMO-tuning benefits while improving solubility via its ether linkage .
  • TPA-BE : A boronate ester derivative used in HTMs, synthesized via Suzuki coupling. The target compound’s methoxymethyl group could enhance processability compared to TPA-BE’s rigid structure .

Corrosion Inhibition :

  • (E)-4-Methoxy-N-(methoxybenzylidene)aniline demonstrates 80–90% corrosion inhibition efficiency on mild steel in HCl, attributed to electron-donating methoxy groups adsorbing on metal surfaces. The methoxymethyl analog may exhibit comparable or superior performance due to increased electron density .

Electronic and Steric Considerations

  • Electron-Donating Capacity : Methoxy and methoxymethyl groups both donate electrons via resonance and induction, stabilizing cationic intermediates (e.g., in HTMs or catalysis). However, the methoxymethyl group’s flexibility may reduce steric hindrance compared to bulky aryl substituents .
  • Steric Effects: Branched alkyl chains (e.g., in CDTh-EtHex2) improve solubility but reduce crystallinity.

Q & A

Q. Optimization Tips :

  • Monitor reaction progress via TLC or in situ FTIR.
  • Adjust stoichiometry (1:1.2 molar ratio of amine to aldehyde) to minimize side products.
  • Use continuous-flow reactors for scalability and enantioselectivity control, as demonstrated in related aniline derivatives .

Basic: What spectroscopic and crystallographic techniques are critical for characterizing this compound?

Answer:

  • FT-IR/Raman Spectroscopy : Identifies functional groups (e.g., C=N stretch at ~1600–1650 cm⁻¹, methoxy C-O at ~1250 cm⁻¹). Compare experimental data with DFT/B3LYP-6-311G(D) calculations .
  • NMR : ¹H/¹³C NMR confirms structure:
    • Methoxymethyl protons appear at δ 3.3–3.5 ppm (singlet).
    • Aromatic protons show splitting patterns dependent on substitution .
  • X-ray Crystallography : Use SHELX software for structure refinement. Hydrogen bonding (C-H···O/N) and π-π stacking interactions can be analyzed .

Q. Mitigation Strategies :

  • Conduct time-dependent studies to monitor catalyst stability.
  • Compare results across solvent systems (DES vs. traditional solvents) .

Advanced: How do computational methods (DFT, molecular docking) enhance understanding of this compound's electronic properties and bioactivity?

Answer:

  • DFT Calculations :
    • Predict HOMO-LUMO gaps (e.g., ~4.5 eV for related imines), indicating charge-transfer potential .
    • Natural Bond Orbital (NBO) analysis quantifies hyperconjugation (e.g., LP(N) → σ*(C-N)) stabilizing the imine bond .
  • Molecular Docking :
    • Screens for binding affinity with biological targets (e.g., SARS-CoV-2 protease or Staphylococcus aureus enzymes) .
    • Guides structural modifications to improve binding (e.g., adding electron-withdrawing groups).

Case Study :
A DFT study on 4-Methoxy-N-(nitrobenzylidene)aniline revealed intramolecular hydrogen bonding (C-H···O), stabilizing the crystal lattice and enhancing antimicrobial activity .

Advanced: What strategies are effective for analyzing the biological activity of this compound derivatives?

Answer:

  • In vitro assays : Test against bacterial/fungal strains (e.g., Aspergillus niger) using MIC (Minimum Inhibitory Concentration) protocols .
  • Toxicology : Establish NOAEL (No Observed Adverse Effect Level) using zebrafish or murine models. For example, related anilines show NOAEL at 50 mg/kg/day .
  • Structure-Activity Relationships (SAR) : Correlate substituents (e.g., nitro groups) with bioactivity. Nitro derivatives exhibit enhanced antimicrobial effects due to redox cycling .

Q. Limitations :

  • Catalyst stability declines over extended runs, requiring periodic replacement .

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